1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the class of pyrido[1,2-a]benzimidazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. The reaction conditions are determined by the nature of the substituents and the desired product . Commonly used methods include:
Cyclization Reactions: Involving the condensation of 1,2-diaminobenzene with appropriate aldehydes or ketones.
Substitution Reactions: Utilizing various alkylating agents to introduce the isobutylamino and propyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Often performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction processes.
DNA Intercalation: Inserting between DNA base pairs, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
1-(Isobutylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Differing in the alkyl substituents, which may affect their biological activity and chemical properties.
2-Ethyl-1-(isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Another variant with different substituents, leading to unique applications and effects.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
1-(2-methylpropylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-4-7-14-10-18(21-12-13(2)3)23-17-9-6-5-8-16(17)22-19(23)15(14)11-20/h5-6,8-10,13,21H,4,7,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAPCNRUCRACDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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